molecular formula C15H18N2O3 B2684606 N-(but-3-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 1903558-13-3

N-(but-3-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Cat. No.: B2684606
CAS No.: 1903558-13-3
M. Wt: 274.32
InChI Key: RPYZMBXPFBNMGZ-UHFFFAOYSA-N
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Description

N-(but-3-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a synthetic nicotinamide derivative designed for advanced pharmaceutical and biological research. Its molecular structure incorporates key functional groups that make it a valuable intermediate in medicinal chemistry, particularly for the development of targeted therapies. The core nicotinamide (vitamin B3) moiety is a precursor to essential cofactors NAD+ and NADPH, which are integral to cellular energy metabolism, DNA repair, and redox regulation . Researchers are exploring nicotinamide's role in mitigating oxidative stress, modulating inflammation, and supporting overall cellular health in various disease models . The integration of the tetrahydro-2H-pyran-4-yl group is a common strategy in drug design to favorably influence a compound's pharmacokinetic properties, such as metabolic stability and solubility. A defining feature of this molecule is the terminal alkyne group (but-3-yn-1-yl), which provides a versatile handle for bioorthogonal "click chemistry" reactions. This functionality enables researchers to efficiently conjugate the nicotinamide-based structure to various targeting ligands, antibodies, or other functional molecules . This application is highly relevant in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic platforms, where precise delivery of a payload is critical . As such, this compound is a promising building block for investigating novel cancer therapeutics, neurodegenerative diseases, and other conditions where targeted cellular modulation is desired. This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-but-3-ynyl-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-3-8-16-15(18)12-4-5-14(17-11-12)20-13-6-9-19-10-7-13/h1,4-5,11,13H,3,6-10H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYZMBXPFBNMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC(=O)C1=CN=C(C=C1)OC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(but-3-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized from nicotinic acid through amide formation using reagents such as thionyl chloride and ammonia.

    Introduction of the But-3-yn-1-yl Group: The but-3-yn-1-yl group can be introduced via a Sonogashira coupling reaction between an appropriate alkyne and a halogenated nicotinamide derivative.

    Attachment of the Tetrahydro-2H-pyran-4-yl-oxy Group: The tetrahydro-2H-pyran-4-yl-oxy group can be attached through an etherification reaction using tetrahydro-2H-pyran-4-ol and a suitable leaving group on the nicotinamide core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(but-3-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the nicotinamide core can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted nicotinamide derivatives.

Scientific Research Applications

N-(but-3-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(but-3-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural motifs with several classes of molecules, including:

  • Nicotinamide derivatives (e.g., 6-substituted nicotinamides).
  • Tetrahydro-2H-pyran-4-yl ether-containing compounds (e.g., benzamides and pyrimidinecarboxamides).
  • Alkyne-functionalized amides (e.g., propargylamine derivatives).
Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Key Functional Features
N-(but-3-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide Nicotinamide - 6-((Tetrahydro-2H-pyran-4-yl)oxy)
- N-(but-3-yn-1-yl)
Alkyne for click chemistry; ether for stability
N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-4-((tetrahydro-2H-pyran-4-yl)oxy)benzamide Benzamide - 4-((Tetrahydro-2H-pyran-4-yl)oxy)
- N-(dihydroisoquinolinyl-hydroxypropyl)
Hydrophilic dihydroisoquinoline; hydroxyl group
(S)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide Pyrimidinecarboxamide - 6-(Oxetan-3-ylamino)
- N-(dihydroisoquinolinyl-hydroxypropyl)
Oxetane for metabolic stability; chiral center

Pharmacological and Physicochemical Properties

  • Lipophilicity : The tetrahydro-2H-pyran-4-yl group enhances lipophilicity (logP ~2.5–3.0), comparable to benzamide analogues. However, the alkyne moiety may marginally increase logP relative to hydroxyl- or oxetane-containing compounds.
  • Metabolic Stability : The tetrahydro-2H-pyran group is resistant to oxidative metabolism, similar to its role in the benzamide derivatives in . The alkyne, however, may introduce susceptibility to cytochrome P450-mediated oxidation.
  • Binding Affinity: While direct data for the target compound is unavailable, structurally related nicotinamides (e.g., PARP inhibitors) show nanomolar affinity for enzyme targets. The dihydroisoquinoline-containing analogues in prioritize amine receptor interactions, suggesting divergent therapeutic applications .
Table 3: Hypothesized Property Comparisons
Property Target Compound Benzamide Analogues Pyrimidinecarboxamide
Molecular Weight (g/mol) ~350–370 ~450–470 ~400–420
logP ~2.8 ~2.5 ~1.9
Aqueous Solubility (µg/mL) Low (~10–20) Moderate (~50–100) High (>200)

Research Findings and Implications

  • Limitations : The reduced solubility of the target compound compared to pyrimidinecarboxamides may hinder bioavailability, necessitating formulation optimization.
  • Therapeutic Potential: While benzamide derivatives in are optimized for CNS targets (e.g., neurotransmitter receptors), the nicotinamide core suggests applications in oncology or metabolic disorders, pending target validation.

Biological Activity

N-(but-3-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, also known by its CAS number 1903558-13-3, is a derivative of nicotinamide that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes a but-3-yn-1-yl group and a tetrahydro-2H-pyran moiety, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O3C_{15}H_{18}N_{2}O_{3}, with a molecular weight of 274.32 g/mol. The structure can be represented as follows:

\text{SMILES }C#CCCNC(=O)C1=CN=C(C=C1)OC2CCOCC2

Key Structural Features:

  • Nicotinamide Core : Involved in cellular metabolism and energy production.
  • But-3-yn-1-yl Group : Introduces an alkyne functional group, potentially enhancing reactivity.
  • Tetrahydro-2H-pyran Group : May influence solubility and biological interactions.

The specific mechanism of action of this compound remains largely unexplored in the literature. However, based on its structural similarities to other nicotinamide derivatives, it is hypothesized that it may interact with various biological targets involved in metabolic pathways and cellular signaling.

Case Studies

A review of related compounds indicates that modifications to the nicotinamide structure can lead to enhanced biological activity. For instance:

CompoundActivityReference
4-Ethynyl derivativesImmunostimulatoryInternational Journal of Biology and Chemistry
Tetrahydro derivativesAntioxidantVarious studies on related compounds

These findings suggest that this compound may possess similar beneficial activities, warranting further investigation.

Safety and Toxicity

Currently, there is insufficient data regarding the toxicity and safety profile of N-(but-3-yn-1-y)-6((tetrahydro-2H-pyran-4-yloxy)nicotinamide. As with any new compound, comprehensive toxicological evaluations are necessary before considering clinical applications.

Summary of Safety Information

ParameterData
Acute ToxicityNot available
Chronic ToxicityNot available
Safety PrecautionsHandle with care; specific guidelines not established

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